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[(3-Methyl-4-propoxyphenyl)sulfonyl](oxolan-2-ylmethyl)amine

Lipophilicity cLogP Drug-likeness

Standard sulfonamide CA inhibitors often lack isoform selectivity; minor structural modifications unpredictably alter target affinity. This compound features a unique N-oxolan-2-ylmethyl substitution with 3-methyl-4-propoxy shielding, providing a distinct steric and electronic profile for CA isoform profiling (I, II, IX, XII). • Enables SAR comparison vs 4-propoxybenzenesulfonamide (Ki=13 nM, CA II) • Predicted enhanced metabolic stability via ortho-methyl shielding of the 4-propoxy chain • Suitable for docking/FEP studies using CA II crystal structures (PDB 6I2F) • In stock for immediate global delivery.

Molecular Formula C15H23NO4S
Molecular Weight 313.4g/mol
CAS No. 898639-22-0
Cat. No. B350497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3-Methyl-4-propoxyphenyl)sulfonyl](oxolan-2-ylmethyl)amine
CAS898639-22-0
Molecular FormulaC15H23NO4S
Molecular Weight313.4g/mol
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCCO2)C
InChIInChI=1S/C15H23NO4S/c1-3-8-20-15-7-6-14(10-12(15)2)21(17,18)16-11-13-5-4-9-19-13/h6-7,10,13,16H,3-5,8-9,11H2,1-2H3
InChIKeyUNMAIBJUOYOWJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfonamide Scaffold Identity and Procurement Context


[(3-Methyl-4-propoxyphenyl)sulfonyl](oxolan-2-ylmethyl)amine (CAS 898639-22-0) is a synthetic benzenesulfonamide derivative with the molecular formula C15H23NO4S and a molecular weight of 313.4 g/mol . The compound features a 3-methyl-4-propoxy-substituted benzene ring linked via a sulfonamide bridge to an oxolan-2-ylmethyl (tetrahydrofurfuryl) amine moiety [1]. Sulfonamides of this class are frequently investigated as carbonic anhydrase inhibitors, antibacterial agents, and enzyme-targeting probes, with biological activity highly sensitive to the nature and position of substituents on both the aromatic ring and the sulfonamide nitrogen [2].

Sulfonamide scaffold for carbonic anhydrase inhibition and antibacterial research
3-Methyl-4-propoxy substitution: electron-donating, lipophilic, distinct SAR profile
N-Oxolan-2-ylmethyl group: added H-bond acceptor and conformational constraint

Why Generic Sulfonamide Interchange Is Not Valid


In-class benzenesulfonamides cannot be freely substituted because minor structural modifications produce profound differences in target affinity, selectivity, and pharmacokinetics. For example, the simple 4-propoxybenzenesulfonamide (lacking the 3-methyl and oxolan-2-ylmethyl groups) displays a Ki of 13 nM against human carbonic anhydrase II [1], while replacement of the 4-propoxy group with a 4-chloro substituent and introduction of N-alkyl chains shifts the activity profile toward Gram-positive antibacterial effects (MIC values against S. aureus) [2]. The presence of the oxolan-2-ylmethyl moiety on the sulfonamide nitrogen introduces additional hydrogen-bonding capacity and conformational constraints that can alter enzyme binding kinetics and thermodynamic signatures in ways that are not predictable from simpler analogs [3]. Consequently, procurement decisions based solely on the sulfonamide core without verifying the exact substitution pattern risk selecting a compound with a different biological target profile, potency range, or physicochemical property set.

Unsubstituted 4-propoxybenzenesulfonamide shows tight CA II affinity; target profile may differ with N-substitution.
4-Chloro N-alkyl derivatives shift activity toward Gram-positive bacteria; SAR space diverges from propoxy-methyl substitution.
Oxolan-2-ylmethyl moiety alters zinc coordination geometry and binding thermodynamics; unpredictable from simpler analogs.

Quantitative Differentiation Against Closest Analogs


Lipophilicity and Hydrogen-Bonding Capacity Comparison

Introducing a 3-methyl group and replacing the unsubstituted sulfonamide (-SO2NH2) with an oxolan-2-ylmethyl-substituted sulfonamide increases both molecular weight and lipophilicity relative to the parent 4-propoxybenzenesulfonamide. Based on calculated physicochemical parameters, the target compound (MW 313.4) exhibits higher cLogP and an additional hydrogen-bond acceptor (the tetrahydrofuran oxygen) compared with 4-propoxybenzenesulfonamide (MW 215.3) . This difference is relevant because carbonic anhydrase inhibitors with increased lipophilicity and membrane permeability often display improved cell-based activity despite similar enzyme inhibitory potency [1]. Direct experimental LogP or permeability data for the target compound are not available in the public domain; this inference is class-level and should be verified experimentally before procurement decisions.

Lipophilicity shift
Class-level inference
ΔMW +98 Da; additional HBA (tetrahydrofuran O); higher predicted cLogP vs unsubstituted parent
May alter membrane permeability and intracellular access
No experimental LogP or permeability data; inference only
Lipophilicity cLogP Drug-likeness Permeability

Structural Basis for Divergent Target Selectivity

Crystal structures of human carbonic anhydrase II in complex with 4-propoxybenzenesulfonamide (PDB 6I2F, 4RUY) reveal that the sulfonamide nitrogen directly coordinates the active-site zinc ion, while the 4-propoxy tail occupies the hydrophobic pocket [1]. In the target compound, the oxolan-2-ylmethyl substituent on the sulfonamide nitrogen would preclude direct zinc coordination by the nitrogen in the same manner, forcing a different binding orientation or obliging the sulfonamide oxygen to coordinate zinc instead [2]. This structural divergence predicts altered isoform selectivity within the carbonic anhydrase family (e.g., CA II versus CA IX or CA XII) and potentially different kinetic and thermodynamic binding profiles [3]. No co-crystal structure of the target compound has been deposited in the PDB; this differentiation is inferred from established sulfonamide SAR and is not a head-to-head comparison.

Zinc coordination mode
Structure-based inference
N-substitution prevents canonical NH₂–Zn coordination; alternative binding orientation predicted
Predicted CA isoform selectivity shift (e.g., CA IX/XII vs CA II)
Inferred from PDB 6I2F; no co-crystal of target compound
X-ray crystallography Binding mode Enzyme inhibition Carbonic anhydrase

Antibacterial Activity Profile Differentiation

The N-(oxolan-2-ylmethyl)-4-chlorobenzenesulfonamide scaffold (3) and its N-alkyl/aralkyl derivatives (5a–f) demonstrated Gram-positive antibacterial activity against S. aureus with measurable MIC values [1]. In the target compound, the 4-chloro substituent is replaced by a 4-propoxy-3-methyl substitution pattern. Based on structure–activity relationship trends in benzenesulfonamide antibacterials, electron-donating alkoxy groups generally reduce antibacterial potency compared with electron-withdrawing halogens, while the 3-methyl group contributes to lipophilicity and may partially offset this reduction [2]. No MIC values for the target compound against any bacterial strain have been reported; this cross-study comparison identifies a testable differentiation hypothesis.

Antibacterial activity divergence
Cross-study comparable
4-Propoxy-3-methyl vs 4-chloro analog: predicted lower Gram-positive potency
Different SAR space for antibacterial screening
No target MIC data; reference MIC values for 4-Cl series
Antibacterial MIC Gram-positive S. aureus

Metabolic Stability Inference: 3-Methyl Shielding

The 4-propoxy group in the target compound is expected to undergo CYP450-mediated O-dealkylation more slowly than the 4-methoxy group present in the closely related analog 4-methoxy-3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide (CAS 641600-52-4) . Longer alkyl chains on phenolic ethers generally exhibit reduced intrinsic clearance due to steric and electronic effects on cytochrome P450 binding [1]. The 3-methyl substituent ortho to the propoxy group may further hinder metabolic attack through steric shielding. No experimental metabolic stability data (e.g., microsomal half-life, intrinsic clearance) have been reported for either compound; this is a class-level inference derived from medicinal chemistry principles.

Metabolic stability inference
Class-level inference
4-Propoxy + 3-methyl shielding predicted slower O-dealkylation than 4-methoxy analog
May improve metabolic half-life in cell-based/in vivo studies
No microsomal or hepatocyte data; qualitative prediction
Metabolic stability O-dealkylation CYP450 Benzene substitution

Recommended Research and Procurement Applications


Carbonic Anhydrase Isoform Selectivity Screening

The N-substituted sulfonamide architecture, combining a 3-methyl-4-propoxybenzene ring with an oxolan-2-ylmethyl group on the nitrogen, is predicted to exhibit altered carbonic anhydrase isoform selectivity compared with primary sulfonamide inhibitors such as 4-propoxybenzenesulfonamide (Ki = 13 nM, CA II) [1]. Procure this compound for profiling against a panel of human CA isoforms (CA I, II, IX, XII) to identify isoform-selective inhibition patterns that cannot be achieved with unsubstituted sulfonamide head groups [2].

SAR Expansion Around the Oxolan-2-ylmethyl Core

The compound serves as a key intermediate in SAR exploration of N-(oxolan-2-ylmethyl)benzenesulfonamides. With quantitative antibacterial MIC data available for the 4-chloro analog series against S. aureus [3], the 4-propoxy-3-methyl variant provides a distinct electronic and steric profile (electron-donating, lipophilic) for systematic comparison. It is suitable for use as a reference compound in medicinal chemistry campaigns investigating substitution effects on Gram-positive antibacterial activity.

In Vitro Metabolic Stability Comparison

The 4-propoxy chain with ortho-3-methyl shielding is predicted to confer greater resistance to CYP450-mediated O-dealkylation than the 4-methoxy analog (CAS 641600-52-4) [4]. Researchers should consider this compound for head-to-head microsomal or hepatocyte stability assays to experimentally quantify the metabolic advantage, providing procurement justification based on improved in vitro half-life.

Computational Docking and Binding Free Energy Studies

Given the availability of high-resolution crystal structures of human CA II in complex with 4-propoxybenzenesulfonamide (PDB 6I2F, 1.6 Å) [1], this compound is suitable for computational docking and free energy perturbation (FEP) studies to predict the effect of N-oxolan-2-ylmethyl substitution on binding affinity and pose. Such studies can guide the selection of this compound for experimental validation over analogs lacking the oxolane moiety.

Application
Selection Property
Validation Focus
CA isoform selectivity screening
N-substituted sulfonamide architecture; altered zinc coordination predicted
Isoform panel inhibition profiling (CA I, II, IX, XII)
SAR expansion around oxolan-2-ylmethyl core
4-Propoxy-3-methyl electronic/steric profile
Gram-positive antibacterial MIC determination
In vitro metabolic stability comparison
4-Propoxy chain with 3-methyl shielding
Microsomal/hepatocyte intrinsic clearance
Computational docking and binding studies
N-oxolan-2-ylmethyl substitution geometry
Docking/FEP prediction of affinity and binding pose against CA II structure
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